molecular formula C8H8N2O2S B13977191 Indole-1-sulfonamide

Indole-1-sulfonamide

Cat. No.: B13977191
M. Wt: 196.23 g/mol
InChI Key: DAFLLGDLWPUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H-Indole-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of indole with sulfonamide halides in the presence of a base such as trimethylamine . This method is straightforward and environmentally friendly. Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-1-sulfonamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include trimethylamine, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often functionalized indole derivatives with enhanced biological activities.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

indole-1-sulfonamide

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12)

InChI Key

DAFLLGDLWPUZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.